2-Aminophenyl 4-methylbenzene-1-sulfonate

Descripción general

Descripción

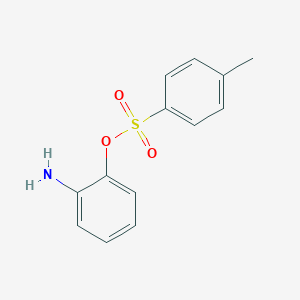

2-Aminophenyl 4-methylbenzene-1-sulfonate is an organic compound characterized by the presence of an amino group attached to a phenyl ring, which is further connected to a 4-methylbenzene-1-sulfonate group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminophenyl 4-methylbenzene-1-sulfonate typically involves the sulfonation of 2-aminophenol followed by the introduction of the 4-methylbenzene group. One common method includes:

Sulfonation of 2-Aminophenol: This step involves reacting 2-aminophenol with sulfuric acid or chlorosulfonic acid to introduce the sulfonate group.

Coupling with 4-Methylbenzenesulfonyl Chloride: The sulfonated intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The amino group can undergo oxidation to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form various amine derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Various amine derivatives.

Substitution: Compounds with different functional groups replacing the sulfonate group.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula: C13H15NO3S

- Molecular Weight: 265.33 g/mol

- Appearance: Off-white to pale yellow crystalline powder

- Solubility: Soluble in water and organic solvents

Pharmaceutical Applications

-

Drug Development :

- 2-Aminophenyl 4-methylbenzene-1-sulfonate is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its sulfonamide group enhances solubility and bioavailability, making it a valuable building block for drug design .

- It has been investigated for its potential use in the synthesis of anticancer agents, particularly in the context of targeted therapies that exploit specific cellular pathways .

- Antimicrobial Activity :

Biochemical Applications

- Enzyme Inhibition :

- Marker in Biological Studies :

Industrial Applications

- Dyes and Pigments :

- Surfactants :

Case Study 1: Antimicrobial Efficacy

A study published in ResearchGate evaluated the antimicrobial activity of various sulfonamide derivatives, including this compound. The results demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Synthesis of Anticancer Agents

In a research project aimed at developing new anticancer therapies, researchers synthesized derivatives of this compound. These compounds were tested for their cytotoxic effects on cancer cell lines, revealing promising results that warrant further investigation into their mechanisms of action and therapeutic potential .

Mecanismo De Acción

The mechanism of action of 2-Aminophenyl 4-methylbenzene-1-sulfonate involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and electrostatic interactions, while the sulfonate group can participate in ionic interactions, influencing the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Similar Compounds

- 2-Aminophenyl 4-chlorobenzene-1-sulfonate

- 2-Aminophenyl 4-nitrobenzene-1-sulfonate

- 2-Aminophenyl 4-methoxybenzene-1-sulfonate

Uniqueness

Compared to similar compounds, 2-Aminophenyl 4-methylbenzene-1-sulfonate is unique due to the presence of the methyl group, which can influence its hydrophobicity and reactivity. This makes it particularly useful in applications where specific interactions with hydrophobic environments are required.

Actividad Biológica

2-Aminophenyl 4-methylbenzene-1-sulfonate, also known as 4-Methylbenzenesulfonic acid 2-aminophenyl ester , is a sulfonate compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : C₁₃H₁₃N₁O₃S

- CAS Number : 1216-96-2

- Molecular Weight : 253.31 g/mol

The biological activity of this compound is largely attributed to its ability to interact with various biochemical pathways. It has been suggested that compounds with similar structures can exert effects through the following mechanisms:

- Antioxidant Activity : The presence of the amino group may enhance the compound's ability to scavenge free radicals, thereby reducing oxidative stress in cells.

- Anti-inflammatory Effects : Similar sulfonate compounds have shown potential in inhibiting inflammatory pathways, possibly through the modulation of cytokine release.

- Antimicrobial Properties : Research indicates that derivatives of sulfonates can exhibit antimicrobial activity against a range of pathogens, potentially making them candidates for therapeutic applications in infectious diseases.

Anticonvulsant Activity

A study on related compounds suggests that derivatives with amino substitutions may exhibit anticonvulsant properties. For instance, a compound similar to this compound was evaluated for its efficacy in the maximal electroshock seizure test, showing promising results in terms of potency and safety profile compared to established anticonvulsants like phenytoin and carbamazepine .

Antimicrobial Activity

Research has indicated that sulfonate derivatives can possess significant antimicrobial properties. In vitro studies have demonstrated that this compound exhibits activity against various bacterial strains, suggesting its potential as an antibacterial agent.

Case Studies

Several studies have highlighted the biological activities associated with sulfonate compounds similar to this compound:

Propiedades

IUPAC Name |

(2-aminophenyl) 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3S/c1-10-6-8-11(9-7-10)18(15,16)17-13-5-3-2-4-12(13)14/h2-9H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUIMKKRVBCYKOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30923879 | |

| Record name | 2-Aminophenyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30923879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216-96-2 | |

| Record name | Phenol, 2-amino-, 4-methylbenzenesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001216962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminophenyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30923879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.